6-(1-(Hydroxyimino)ethyl)-3,4-dihydroquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry, particularly as an intermediate in the synthesis of various therapeutic agents. This compound is classified under quinolinone derivatives, which are known for their diverse biological activities, including anti-inflammatory and antiplatelet effects. The structural uniqueness of 6-(1-(Hydroxyimino)ethyl)-3,4-dihydroquinolin-2(1H)-one contributes to its potential applications in drug development.
This compound is derived from 6-hydroxy-3,4-dihydroquinolin-2(1H)-one, which has been widely studied for its role as an intermediate in the synthesis of cilostazol, a drug used to treat intermittent claudication. The classification of this compound falls under the category of heterocyclic compounds, specifically quinolinones, which are characterized by their fused ring systems and nitrogen-containing heterocycles.
The synthesis of 6-(1-(Hydroxyimino)ethyl)-3,4-dihydroquinolin-2(1H)-one can be achieved through several methods, typically involving the reaction of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one with hydroxylamine derivatives. One notable method includes the intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide using Lewis acids as catalysts. The reaction is conducted in a high-boiling solvent like dimethyl sulfoxide at elevated temperatures (150°C to 220°C), which facilitates the formation of the desired compound in high yield and purity .
The process generally requires:
The molecular formula for 6-(1-(Hydroxyimino)ethyl)-3,4-dihydroquinolin-2(1H)-one is . Its structure features a hydroxyimino group attached to a dihydroquinolinone core.
The compound can undergo various chemical reactions typical for quinolinones, including:
These reactions are often facilitated by specific reagents and conditions that promote the reactivity of the functional groups present in the molecule. For instance, oxidation reactions may require oxidizing agents like potassium permanganate or chromium trioxide.
The mechanism of action for compounds derived from 6-(1-(Hydroxyimino)ethyl)-3,4-dihydroquinolin-2(1H)-one often involves modulation of biochemical pathways related to inflammation and platelet aggregation. For instance, cilostazol functions by inhibiting phosphodiesterase III, leading to increased cyclic adenosine monophosphate levels, which results in vasodilation and inhibition of platelet aggregation .
Relevant data indicates that its physical properties make it suitable for various applications in organic synthesis and pharmaceutical formulations .
6-(1-(Hydroxyimino)ethyl)-3,4-dihydroquinolin-2(1H)-one finds applications primarily in medicinal chemistry as an intermediate in the synthesis of pharmacologically active compounds. Its derivatives are explored for potential therapeutic effects against cardiovascular diseases due to their ability to modulate blood flow and inhibit platelet aggregation. Additionally, ongoing research may uncover further applications in treating other medical conditions related to inflammation and vascular health .
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 916610-55-4
CAS No.: 25088-57-7